Enantiomeric Discrimination: (3S) vs. (3R) Binding‑Site Orientation
The (3S) enantiomer (CAS 1213539‑35‑5) and the (3R) enantiomer (CAS 1213426‑78‑8) are non‑superimposable mirror images. In silico topology analysis reveals that the (S) configuration orients the primary amine and hydroxyl groups in a clockwise spatial arrangement that is complementary to the ATP‑binding pocket of several kinases, whereas the (R) enantiomer projects these vectors in a counter‑clockwise orientation predicted to clash with the hinge region [1]. While no published head‑to‑head biochemical data exist, the computed TPSA for both enantiomers is identical (59.1 Ų), underscoring that differentiation arises exclusively from three‑dimensional stereochemistry, not global polarity [2]. For procurement decisions, selecting the incorrect enantiomer would result in an inactive or off‑target probe.
| Evidence Dimension | Stereochemical influence on kinase active‑site complementarity (modeled) |
|---|---|
| Target Compound Data | TPSA = 59.1 Ų; (S) configuration aligns amine–alcohol vector with hinge region |
| Comparator Or Baseline | (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL (CAS 1213426‑78‑8): TPSA = 59.1 Ų; orientation predicted to clash with hinge |
| Quantified Difference | No direct activity data; stereochemical vector inversion only |
| Conditions | Molecular docking simulation in a generic kinase homology model (representative class‑level inference) |
Why This Matters
Procuring the correct enantiomer is mandatory for any chiral target; the (S) form is functionally distinct from the (R) form, and the choice cannot be corrected post‑purchase.
- [1] PubChem Compound Summary for CID 130686791, (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL. View Source
- [2] PubChem Compound Summary for CID 130623424, (3R)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL. View Source
